3-Bromo-2,6-difluoroaniline
Overview
Description
The compound 3-Bromo-2,6-difluoroaniline is a brominated and fluorinated aniline derivative. Aniline derivatives are commonly used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of bromine and fluorine atoms in the compound suggests that it may be reactive and could serve as an intermediate in various organic synthesis reactions.
Synthesis Analysis
The synthesis of bromo-fluoroaniline derivatives is not directly discussed in the provided papers. However, the synthesis of related brominated and fluorinated compounds is reported. For example, the preparation of 1,3-dibromo-1,1-difluoro-2-propanone is described as a new synthon for the chemoselective preparation of thiazoles, which are important in drug discovery . Similarly, the synthesis of 3-bromo-3,3-difluoroalanine Schiff bases through bromodifluoromethylation of glycine Schiff bases is reported, which undergoes an intramolecular rearrangement involving radical ipso-substitution at the aromatic ring . These methods could potentially be adapted for the synthesis of 3-Bromo-2,6-difluoroaniline.
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-difluoroaniline would consist of an aromatic ring with two fluorine atoms at the 2 and 6 positions and a bromine atom at the 3 position, along with an amine group attached to the ring. The crystal structures of related compounds, such as the dihydrogen hexafluorosilicate monohydrates of p-bromoaniline, have been analyzed, showing that these structures are stabilized by ionic forces and hydrogen bonds . This information could be relevant when considering the molecular interactions and stability of 3-Bromo-2,6-difluoroaniline.
Chemical Reactions Analysis
The reactivity of brominated and fluorinated compounds is highlighted in several studies. For instance, 3-bromo-1,1,1-trifluoroacetone is used as a versatile building block for the synthesis of various trifluoromethylated heterocycles and aliphatic compounds . The presence of a bromine atom in 3-Bromo-2,6-difluoroaniline suggests that it could undergo similar reactions, such as nucleophilic substitution or coupling reactions. The reaction of α-bromo enones with 1,2-diamines to form piperazin-2-ones and the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene are examples of the types of chemical transformations that brominated compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2,6-difluoroaniline would be influenced by the presence of bromine and fluorine atoms. These atoms are known to affect the electron distribution in the aromatic ring, potentially impacting the compound's boiling point, melting point, solubility, and reactivity. The photodissociation dynamics of brominated alcohols have been studied, providing insights into the bond dissociation processes . Although not directly related to aniline derivatives, these studies can give a general understanding of the behavior of brominated compounds under certain conditions.
Scientific Research Applications
Halogen-Aniline Derivatives in Crystal Structure Analysis : Halogenated anilines, like 2,4-dibromo-6-chloroaniline, and derivatives similar to 3-Bromo-2,6-difluoroaniline, are studied for their crystal structures. These compounds form infinite chains via hydrogen bonds and are significant in crystallography (Ferguson et al., 1998).
Toxicological Studies of Haloanilines : While specifically focusing on nephrotoxic effects, studies involving haloanilines like 3,5-dibromoaniline and 3,5-difluoroaniline have provided insights into the toxicity of these compounds, which are used in manufacturing pesticides, dyes, and drugs (Hong et al., 2000).
Synthesis and Application in Dye Manufacturing : Research into the synthesis of compounds like 4-Bromo-3-methylanisole, closely related to 3-Bromo-2,6-difluoroaniline, shows its application in producing heat and pressure-sensitive dyes for thermal papers. This highlights the utility of bromoanilines in industrial dye manufacturing (Xie et al., 2020).
Spectroscopic and Chemical Reactivity Studies : The study of difluoroanilines, especially focusing on 2,6-difluoroaniline, provides insights into the effects of fluorine substitution on aniline derivatives. These studies involve spectroscopic methods and density functional theory, highlighting their reactivity and potential for various applications (Kose et al., 2019).
Synthesis Techniques for Agricultural Applications : Research on the synthesis of 2,6-difluoroaniline, a compound closely related to 3-Bromo-2,6-difluoroaniline, demonstrates its use in producing efficient insecticides. The optimization of synthesis techniques indicates its importance in the agricultural sector (Guo-lan, 2008).
Flavonoid Research and Receptor Affinity : Studies on synthetic flavonoids like 6-Bromo-3'-nitroflavone show high affinity for benzodiazepine receptors, indicating potential pharmacological applications. While this study is not directly related to 3-Bromo-2,6-difluoroaniline, it reflects the broader scope of bromoanilines in receptor affinity research (Wolfman et al., 1998).
Fluorinated Building Blocks in Synthesis : Research into 3-bromo-1,1,1-trifluoroacetone shows its versatility as a fluorinated building block, used in synthesizing various trifluoromethylated compounds. This study underlines the importance of bromo-fluoro compounds in synthetic chemistry (Lui et al., 1998).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,6-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZADWSSPWORHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303939 | |
Record name | 3-Bromo-2,6-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-difluoroaniline | |
CAS RN |
1262198-07-1 | |
Record name | 3-Bromo-2,6-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262198-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,6-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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